molecular formula C20H19ClN2O2S B371430 2-((2-(4-Chlorophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone CAS No. 255865-16-8

2-((2-(4-Chlorophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone

Cat. No. B371430
CAS RN: 255865-16-8
M. Wt: 386.9g/mol
InChI Key: PQGYPPPTTGUXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((2-(4-Chlorophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Biological Activity:

The compound is part of the quinazolinone class, known for its broad biological activities. Specifically, certain quinazolinone derivatives have demonstrated significant antimicrobial and antifungal activities. For instance, novel quinazolinone-1,3,4-oxadiazole derivatives showed remarkable cytotoxic activity against specific cell lines, indicating potential for cancer therapy applications. Moreover, quinazolinone derivatives have been highlighted for their gastric-safe anti-inflammatory properties, offering a promising template for designing new anti-inflammatory agents with reduced risk of gastric issues. Their structural configuration allows for various biological interactions, suggesting a broad spectrum of potential pharmacological applications (Hassanzadeh et al., 2019), (Manivannan & Chaturvedi, 2011).

Chemical Synthesis and Modification:

The compound's structure allows for a variety of chemical modifications, leading to the creation of derivatives with varied properties. Synthesis processes often involve Knoevenagel condensation or reactions with chloroacetyl chloride, showcasing the compound's adaptability in organic synthesis. Such chemical versatility is crucial for the development of compounds with tailored properties for specific scientific or therapeutic purposes. Research has shown that different substituents on the quinazolinone ring can significantly impact the biological activity of the resulting compounds, indicating the importance of structural modifications in achieving desired outcomes (Hayun et al., 2012), (Patel et al., 2010).

Potential for Antimicrobial and Antifungal Therapies:

Several studies have focused on the antimicrobial and antifungal potential of quinazolinone derivatives. These compounds, including the 2-((2-(4-Chlorophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone, have been reported to exhibit broad-spectrum activity against various bacterial and fungal strains. The structural features of quinazolinones, such as the presence of chlorophenyl groups and other substituents, contribute significantly to their bioactivity, making them valuable candidates for developing new antimicrobial and antifungal agents (Patel et al., 2018), (Patel et al., 2010).

Future Directions

The future directions for the study of “2-((2-(4-Chlorophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone” could involve further exploration of its synthesis, characterization, and potential applications. Given the biological activities observed in structurally similar compounds , it may be worthwhile to investigate the potential biological activities of this compound.

properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-methylpropyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S/c1-13(2)11-23-19(25)16-5-3-4-6-17(16)22-20(23)26-12-18(24)14-7-9-15(21)10-8-14/h3-10,13H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGYPPPTTGUXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

255865-16-8
Record name 2-((2-(4-CHLOROPHENYL)-2-OXOETHYL)THIO)-3-ISOBUTYL-4(3H)-QUINAZOLINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.